![molecular formula C7H12Cl2Si B14641672 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane CAS No. 52713-90-3](/img/structure/B14641672.png)
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is a unique organosilicon compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including materials science and organic synthesis. The presence of silicon in its structure imparts distinct chemical properties compared to purely carbon-based compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dichlorosilane with a suitable diene in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silabicyclohexane derivatives.
Aplicaciones Científicas De Investigación
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Materials Science: Used in the development of novel materials with unique properties due to the presence of silicon.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In materials science, its unique structure contributes to the properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A nitrogen-containing analog with applications in pharmaceuticals.
6,6-Dimethyl-3-silabicyclo[3.1.0]hexane: A similar compound without chlorine atoms, used in different synthetic applications.
Uniqueness
6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane is unique due to the presence of both silicon and chlorine atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
52713-90-3 |
|---|---|
Fórmula molecular |
C7H12Cl2Si |
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
6,6-dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12Cl2Si/c1-10(2)3-5-6(4-10)7(5,8)9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
NVPGZGMBQRZQPP-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC2C(C1)C2(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


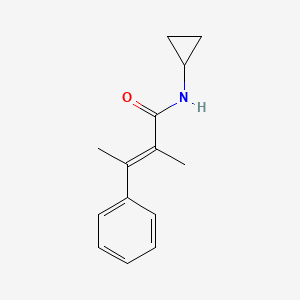
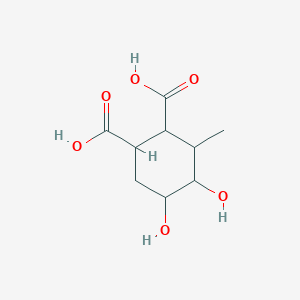
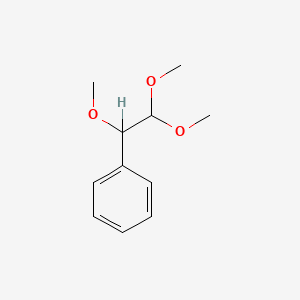
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
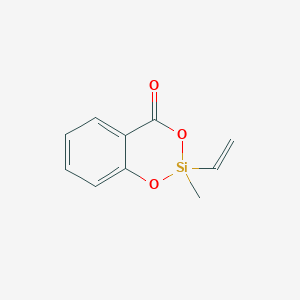
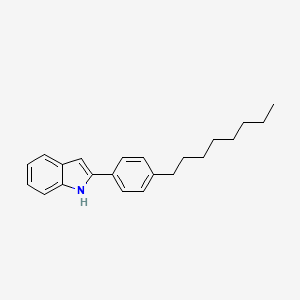
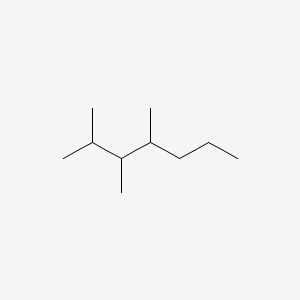
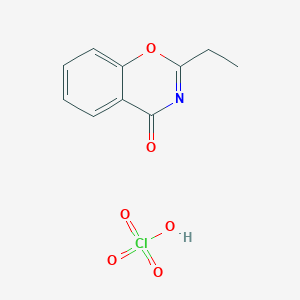
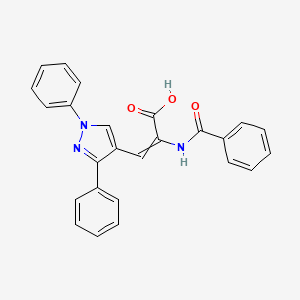
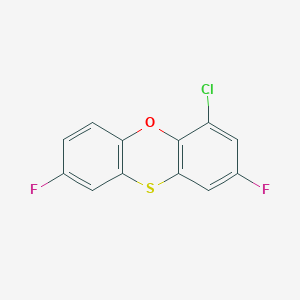
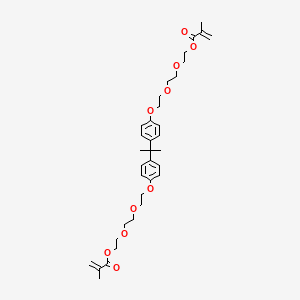
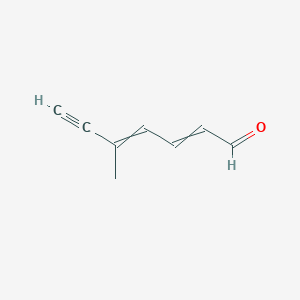
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)

